molecular formula C10H9NO3 B8524805 Methyl 1-hydroxy-2-indolecarboxylate

Methyl 1-hydroxy-2-indolecarboxylate

Cat. No. B8524805
M. Wt: 191.18 g/mol
InChI Key: XYTHPLDCDUGNQU-UHFFFAOYSA-N
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Patent
US06169107A

Procedure details

The reaction was carried out in a manner similar to Reference Example 6 except for using 3.99 g (22.5 mmol) of 1-hydroxy-2-indolecarboxylic acid, 5.36 g (45.0 mmol) of thionyl chloride and 100 ml of methanol. Thus 2.56 g (59.5%) of methyl 1-hydroxy-2-indolecarboxylate was obtained.
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([OH:13])=[O:12].S(Cl)(Cl)=O.[CH3:18]O>>[OH:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[C:11]([O:13][CH3:18])=[O:12]

Inputs

Step One
Name
Quantity
3.99 g
Type
reactant
Smiles
ON1C(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
5.36 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ON1C(=CC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 59.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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